molecular formula C10H20N2O2 B1469975 2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one CAS No. 1696630-31-5

2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one

Cat. No.: B1469975
CAS No.: 1696630-31-5
M. Wt: 200.28 g/mol
InChI Key: SAKAPPNOEJPHOC-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one is a synthetic alaninamide derivative characterized by a piperidine ring substituted with a methoxymethyl group at the 3-position. Its core structure comprises a propan-1-one backbone with an amino group at the 2-position and a piperidin-1-yl moiety.

Properties

IUPAC Name

2-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)10(13)12-5-3-4-9(6-12)7-14-2/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKAPPNOEJPHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one, also known as (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C₁₀H₁₅N₂O₂
  • CAS Number : 1354024-32-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests potential activity as a modulator of neurotransmitter receptors.

1. Neuropharmacological Effects

Research indicates that compounds with similar piperidine structures exhibit significant interactions with acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both critical in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

CompoundAChE IC50 (μM)MAO-B IC50 (μM)
Reference Compound0.0927
This compoundTBDTBD

Note: TBD = To Be Determined; specific studies on this compound's IC50 values are yet to be published.

Case Study 1: In Vitro Studies on Neuroprotective Effects

In a study assessing the neuroprotective properties of piperidine derivatives, compounds similar to this compound were shown to reduce oxidative stress in neuronal cell lines. The study highlighted the ability of these compounds to inhibit apoptosis induced by hydrogen peroxide, suggesting potential therapeutic applications in neurodegenerative conditions.

Case Study 2: Behavioral Studies in Animal Models

Behavioral assays conducted on rodent models treated with piperidine derivatives demonstrated significant improvements in memory and learning tasks. These findings indicate that compounds within this class may enhance cognitive function, supporting their potential use in treating disorders characterized by cognitive decline.

Scientific Research Applications

Neurological Research

2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one has been investigated for its potential role in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds and their effects on dopamine receptors. The findings indicated that modifications to the piperidine ring could enhance affinity and selectivity for specific receptor subtypes, hinting at the potential of compounds like this compound in drug development for conditions such as schizophrenia and depression.

Antidepressant Activity

Research has shown that similar compounds exhibit antidepressant-like effects in animal models. The mechanism of action often involves modulation of monoamine neurotransmitters, which is a common target for antidepressant drugs.

Case Study : In a preclinical study, a series of piperidine derivatives were tested for their ability to alleviate depressive symptoms in rodents. The results indicated that certain modifications led to significant improvements in behavioral tests associated with depression, suggesting a pathway for the development of new antidepressants based on this scaffold.

Synthetic Intermediates

Due to its unique structure, this compound can serve as an intermediate in the synthesis of more complex molecules. Its piperidine ring provides a versatile platform for further functionalization.

Reaction TypeDescription
AlkylationCan be used to introduce various alkyl groups
AcylationAllows for the formation of amides or esters
Ring ExpansionPotential to create larger cyclic structures

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary toxicological studies indicate that while some derivatives exhibit low toxicity, further research is necessary to establish comprehensive safety data.

Case Study : A toxicological assessment was conducted on several piperidine derivatives, revealing dose-dependent effects on liver enzymes in animal models. These findings underscore the importance of thorough evaluation before clinical application.

Research Recommendations

To fully realize the potential of this compound:

  • Conduct detailed pharmacokinetic studies.
  • Investigate its effects on various neurotransmitter systems.
  • Explore its use as a scaffold for synthesizing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related alaninamide and piperidine-based derivatives. Key differences in substituents, stereochemistry, and physicochemical properties are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent on Piperidine/Piperazine Molecular Weight Purity Key Features
Target Compound: 2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one 3-(methoxymethyl)piperidin-1-yl Not explicitly reported Not reported Methoxymethyl group enhances hydrophilicity; potential for CNS activity
2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (16) 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl 302.14 >99% Piperazine ring with electron-withdrawing CF₃ group; high yield (98%)
2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)propan-1-one 3-(benzyl(ethyl)amino)piperidin-1-yl 289.42 97% Bulky benzyl/ethyl substituent; chiral center (S-configuration)
(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 3-[(benzyl-methyl-amino)-methyl]piperidin-1-yl Not reported Discontinued Complex substitution; discontinued due to synthesis challenges?
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one 3-(isopropyl-methyl-amino)pyrrolidin-1-yl Not reported Not reported Pyrrolidine ring (5-membered vs. 6-membered piperidine); dual stereocenters
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one 2-methylpiperidin-1-yl 170.25 Not reported Positional isomer (3-amino vs. 2-amino); methyl group reduces steric hindrance

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The methoxymethyl group in the target compound likely improves solubility compared to hydrophobic analogs like the trifluoromethylphenyl derivative (Compound 16) . However, the CF₃ group in Compound 16 may enhance metabolic stability and receptor affinity due to its electron-withdrawing nature.
  • Bulky substituents (e.g., benzyl/ethyl in ) may hinder membrane permeability but improve target specificity.

Ring Size and Conformational Flexibility :

  • Piperidine (6-membered) vs. pyrrolidine (5-membered, ) alters ring strain and conformational flexibility, impacting binding to enzymes or receptors.

Stereochemical Considerations :

  • Chiral analogs (e.g., (S)-configured compounds in ) demonstrate the critical role of stereochemistry in pharmacological activity, though data for the target compound’s enantiomeric form are lacking.

Synthetic Accessibility :

  • High yields (>95%) in analogs like Compounds 16 and 17 suggest efficient synthetic routes, whereas discontinued products () may reflect scalability or stability issues.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through:

  • Formation of the piperidine ring substituted at the 3-position with a methoxymethyl group.
  • Introduction of the amino-propanone moiety via acylation or reductive amination.
  • Functional group transformations to install the amino group at the 2-position of the propanone.

The synthetic routes are adaptations of methodologies used for fentanyl analogues and related piperidine derivatives, which share similar structural motifs.

Key Preparation Methods

Reductive Amination of Piperidin-4-one Derivatives

A common approach starts with N-phenethyl-4-piperidinone or related piperidin-4-one derivatives. The 3-(methoxymethyl) substituent is introduced via alkylation or functional group transformation on the piperidine ring before or after the ketone formation.

  • Step 1: Reductive amination of N-protected piperidin-4-one with appropriate amines to yield aminopiperidine intermediates.
  • Step 2: Acylation of the aminopiperidine with propionic anhydride or propionyl chloride to form the propanone moiety.
  • Step 3: Deprotection and further functional group modifications to install the amino substituent at the 2-position.

This three-step method has been optimized for fentanyl analogues and can be adapted for 2-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one synthesis.

Alkylation of Piperidine with Methoxymethyl Group

  • The methoxymethyl group at the 3-position of the piperidine ring can be introduced by alkylation of the piperidine nitrogen or carbon atoms using methoxymethyl halides or sulfonates.
  • Reaction conditions typically involve polar aprotic solvents such as dimethylformamide, dichloromethane, or tetrahydrofuran.
  • Alkylation is followed by purification steps including crystallization from alcohols to improve yield and product quality.

Acylation Reactions

  • The amino-substituted piperidine intermediates are acylated using propionyl chloride or propionic anhydride in polar solvents (e.g., dimethylformamide, dichloromethane, dimethylsulfoxide, or tetrahydrofuran).
  • These reactions proceed under mild conditions to afford the corresponding ketone functionality.
  • Crystallization and chromatographic purification are employed to isolate the pure product.

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Solvents Purification Method Yield (%) Notes
Alkylation of piperidine Methoxymethyl halide or sulfonate, base DMF, DCM, THF Crystallization in alcohol High Alcohol crystallization improves yield
Reductive amination Piperidin-4-one + amine + reducing agent (e.g., NaBH3CN) Ethanol or methanol Filtration, washing Moderate Protecting groups may be used
Acylation Propionyl chloride or propionic anhydride + base DMF, DCM, DMSO, THF Column chromatography High Mild conditions prevent side reactions
Deprotection and purification Acidic or catalytic hydrogenation depending on protecting group TFA or H2/Pd catalyst Crystallization or chromatography Variable Final purification critical for purity

Summary Table of Preparation Routes

Method Key Reaction Type Advantages Limitations References
Reductive amination + Acylation Reductive amination, acylation Efficient, scalable, well-studied Requires protecting groups
Alkylation with methoxymethyl N- or C-alkylation High yield with alcohol crystallization Sensitive to solvent choice
Enantioselective hydrogenation Asymmetric catalysis Potential for chiral purity Complex catalysts, not yet applied

Q & A

Q. What synthetic routes are recommended for preparing 2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one, and how can reaction efficiency be optimized?

A common approach involves coupling a piperidine derivative with a propanone precursor via nucleophilic substitution or amidation. For example, piperidine-containing intermediates (e.g., 3-(methoxymethyl)piperidine) can react with activated carbonyl compounds (e.g., bromopropanone derivatives) under basic conditions. Optimization may include:

  • Catalyst selection : Use of Hünig’s base or DIPEA to deprotonate intermediates and enhance nucleophilicity .
  • Solvent choice : Polar aprotic solvents like DMF or acetonitrile improve solubility and reaction rates.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like over-alkylation .
    Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical. Yield improvements (>70%) are achievable by optimizing stoichiometry (1:1.1 molar ratio of piperidine to carbonyl precursor) .

Q. How should researchers characterize the structural integrity of this compound?

Combine spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm methoxymethyl and piperidine ring protons (e.g., δ 3.3–3.5 ppm for methoxy groups; δ 1.5–2.8 ppm for piperidine protons) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles, particularly for the piperidine ring conformation and ketone positioning .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragments (e.g., cleavage at the amide bond) .

Q. What safety protocols are essential when handling this compound?

While specific toxicity data are limited, general piperidine derivative precautions apply:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders/aerosols.
  • First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., adenosine A2A_{2A} receptors, where piperidine derivatives are common antagonists). Focus on hydrogen bonding with the methoxymethyl group and hydrophobic interactions with the piperidine ring .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over nanosecond timescales, identifying key residues for mutagenesis studies .

Q. What analytical methods resolve contradictions in stability data (e.g., degradation under varying pH/temperature)?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation via:
    • HPLC-UV/PDA : Quantify parent compound loss and degradation products (e.g., hydrolysis of the methoxymethyl group at low pH) .
    • LC-MS/MS : Identify degradation pathways (e.g., oxidation of the piperidine nitrogen) .
  • Statistical analysis : Use ANOVA to compare degradation rates across conditions, ensuring replicates (n ≥ 3) and p < 0.05 significance .

Q. How can researchers validate the compound’s pharmacokinetic properties in preclinical models?

  • In vitro assays :
    • Plasma stability : Incubate with rat/human plasma (37°C, 1–24 hrs); quantify remaining compound via LC-MS .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In vivo studies : Administer via IV/PO routes in rodents; collect blood samples for:
    • Bioavailability : Compare AUC0_{0-\infty} values between routes.
    • Metabolite profiling : Use HR-MS to detect phase I/II metabolites (e.g., glucuronidation of the amino group) .

Q. What strategies address low solubility in aqueous buffers during biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • Salt formation : React with HCl or citric acid to generate water-soluble salts (e.g., hydrochloride salt confirmed by XRD) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼100 nm diameter) for sustained release; characterize via dynamic light scattering (DLS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one

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